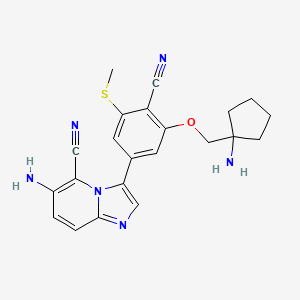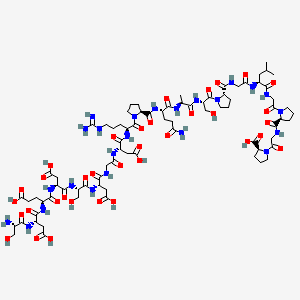
Jak3/btk-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak3/btk-IN-7 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in various cellular processes, including immune response and signal transduction. Inhibitors of these kinases are of significant interest in the treatment of autoimmune diseases and certain cancers .
Vorbereitungsmethoden
The synthesis of Jak3/btk-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve batch or continuous flow processes, with stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Jak3/btk-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Jak3/btk-IN-7 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of JAK3 and BTK in various chemical reactions and pathways.
Biology: Researchers use this compound to investigate the role of JAK3 and BTK in cellular processes, including cell signaling and immune response.
Wirkmechanismus
Jak3/btk-IN-7 exerts its effects by selectively inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function and proliferation. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation .
The molecular targets of this compound include the ATP-binding sites of JAK3 and BTK. The compound binds to these sites, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition disrupts the signaling pathways, leading to reduced cellular proliferation and immune response .
Vergleich Mit ähnlichen Verbindungen
Jak3/btk-IN-7 is unique in its dual inhibitory activity against both JAK3 and BTK. Similar compounds include:
Ibrutinib: A BTK inhibitor used in the treatment of certain B-cell malignancies.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Ritlecitinib: Another dual inhibitor targeting JAK3 and BTK, currently under investigation for its therapeutic potential.
This compound stands out due to its high selectivity and potency against both JAK3 and BTK, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C29H30N8O4 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
N-[7-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzodioxol-4-yl]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C29H30N8O4/c1-4-22(38)36-13-5-6-19(14-36)37-28-23(27(30)31-15-32-28)24(34-37)20-11-12-21(26-25(20)40-16-41-26)33-29(39)17-7-9-18(10-8-17)35(2)3/h4,7-12,15,19H,1,5-6,13-14,16H2,2-3H3,(H,33,39)(H2,30,31,32)/t19-/m1/s1 |
InChI-Schlüssel |
XLTSMXXGRIGBEL-LJQANCHMSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)[C@@H]6CCCN(C6)C(=O)C=C)OCO3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)C6CCCN(C6)C(=O)C=C)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)




![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)



